2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline
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Overview
Description
2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H11ClF3NO. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to an aniline backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloroaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methoxyphenyl)aniline
- 2-Chloro-N-(2-methoxyphenyl)-4-(trifluoromethyl)aniline
- 2-Chloro-N-(2-methoxyphenyl)-6-(trifluoromethyl)aniline
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
919090-36-1 |
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Molecular Formula |
C14H11ClF3NO |
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H11ClF3NO/c1-20-13-5-3-2-4-11(13)19-12-8-9(14(16,17)18)6-7-10(12)15/h2-8,19H,1H3 |
InChI Key |
ZRJHJIDQOIFLQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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